3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
Description
This compound is a chromeno-oxazine derivative featuring a fused chromene (benzopyran) and oxazinone ring system. Key structural attributes include:
- Methyl substituents at positions 6, 7, and 10, which influence steric effects and metabolic stability.
- The oxazin-8-one moiety, a lactone-like structure that may enhance electrophilic reactivity or participate in hydrogen bonding.
Properties
Molecular Formula |
C21H20ClNO3 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C21H20ClNO3/c1-12-13(2)21(24)26-20-14(3)19-16(8-18(12)20)10-23(11-25-19)9-15-4-6-17(22)7-5-15/h4-8H,9-11H2,1-3H3 |
InChI Key |
PLKIWIIEXBEAKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, where multiple reactants are combined in a single reaction vessel to form the desired product. For example, the reaction of 3-hydroxycoumarin, formaldehyde, and amines catalyzed by reusable titanium dioxide nanopowder in ethanol has been reported to yield chromeno-oxazines . Another approach involves the use of secondary amides and acyl chlorides in the presence of an iridium catalyst to form oxazin-4-ones .
Chemical Reactions Analysis
3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the chlorobenzyl or methyl groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as an intermediate in the synthesis of other heterocyclic compounds and polymers . In biology and medicine, it has potential as a pharmacological agent due to its unique structure and functional groups. For example, oxazines have been studied for their anti-inflammatory and antimicrobial properties . In industry, this compound can be used in the development of new materials, such as organic light-emitting diodes (OLEDs) and fluorescent dyes .
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the oxazinone ring and chlorobenzyl group suggests that the compound may interact with enzymes or receptors involved in oxidative stress and inflammation. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Chromeno-Oxazin Derivatives with Varied Substituents
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Ring Modifications : Cyclohepta or cyclopenta fusion (e.g., ZINC05354646) introduces conformational rigidity, which may optimize binding to biological targets like acetylcholinesterase (AChE) .
- Methyl Groups: Trimethylation at positions 6, 7, and 10 in the target compound likely reduces metabolic degradation compared to mono- or dimethylated analogs .
Pharmacological Activity Comparisons
- Antimicrobial Potential: The phenyl-substituted analog () showed promising in silico docking results against microbial enzymes, suggesting the target compound’s 4-chlorobenzyl group could enhance specificity .
- Anticancer Activity: ZINC05354646, a PAINS-free chromeno-oxazin, demonstrated inhibitory effects on cancer cell lines via 3D-QSAR modeling. The target compound’s trimethylation may further modulate cytotoxicity .
- The absence of hydroxyl groups in the target compound suggests divergent applications .
Biological Activity
The compound 3-(4-chlorobenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, anticancer effects, and other pharmacological applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a chromeno core fused with an oxazine ring, which is known for its diverse biological activities.
Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies on related chromen derivatives have shown IC50 values indicating their effectiveness in scavenging free radicals. The antioxidant activity of various substituted chromens was evaluated as follows:
| Compound | IC50 (μM) |
|---|---|
| 4a | 2.07 |
| 4b | 2.25 |
| 4c | 2.29 |
| 4d | 2.30 |
| 4e | 2.35 |
These findings suggest that the presence of the chlorobenzyl group may enhance the antioxidant potential of the compound by stabilizing radical intermediates through resonance effects .
Anticancer Activity
The oxazine derivatives have shown promising anticancer properties in various studies. For example, derivatives similar to our compound have been tested against different cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
A study focusing on oxazine compounds reported that several derivatives exhibited significant activity against human cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations . The specific pathways affected by these compounds include:
- Inhibition of DNA synthesis
- Induction of oxidative stress
- Activation of apoptotic pathways
Antibacterial and Antifungal Activity
The biological spectrum of oxazines extends to antimicrobial properties as well. Compounds structurally related to our target have been reported to exhibit antibacterial and antifungal activities against various pathogens. For instance:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Antifungal Activity : Demonstrated efficacy against Candida albicans and Aspergillus niger.
These activities are attributed to the ability of the compounds to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial growth .
Case Studies
- Study on Antioxidant Properties : A systematic investigation into the antioxidant activity of chromen derivatives revealed that modifications at specific positions significantly enhanced their free radical scavenging abilities. The study concluded that electron-withdrawing groups like chlorine increase the reactivity towards free radicals .
- Anticancer Screening : A series of oxazine derivatives were screened for anticancer activity using MTT assays across multiple cancer cell lines. The results indicated that certain substitutions led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
